Carbon Incorporation Reduction: TBA vs. Arsine in GaAs and AlGaAs MOCVD
In a direct head-to-head comparison under identical low-pressure MOCVD conditions (650 °C, 76 Torr), GaAs epilayers grown with tertiarybutylarsine (TBA) exhibited a significant reduction in carbon acceptor incorporation relative to those grown with arsine (AsH₃) [1]. Quantitatively, the use of TBA instead of AsH₃ reduced carbon incorporation by approximately a factor of 5–10 per mole of As precursor across the growth temperature range of 520–700 °C, as measured by secondary ion mass spectrometry (SIMS) and Hall measurements on both GaAs:C and AlGaAs layers [2]. This reduction was observed for both extrinsic (CCl₄-doped) and intrinsic carbon incorporation and was accompanied by more effective suppression of oxygen incorporation in AlGaAs when TBA was used as the arsenic source [2].
| Evidence Dimension | Carbon acceptor incorporation (residual impurity) in GaAs and AlGaAs epilayers |
|---|---|
| Target Compound Data | TBA-grown GaAs: carbon incorporation reduced by factor of 5–10 per mole of As precursor relative to AsH₃ baseline; also demonstrated lower oxygen incorporation in AlGaAs |
| Comparator Or Baseline | Arsine (AsH₃)-grown GaAs and AlGaAs under identical reactor conditions (520–700 °C, low-pressure MOCVD at 30–76 Torr) |
| Quantified Difference | Carbon incorporation 5–10× lower with TBA vs. AsH₃; intrinsic and extrinsic carbon both reduced |
| Conditions | Low-pressure MOCVD (30–76 Torr); growth temperature 520–700 °C; characterized by SIMS, Hall effect, and IR absorption |
Why This Matters
For procurement decisions in high-purity III-V epitaxy, the 5–10× reduction in unintended carbon doping directly translates into higher carrier mobility and superior electronic/optoelectronic device performance, making TBA the arsenic precursor of choice when minimizing background carbon is a critical specification.
- [1] Watkins, S.P., Haacke, G., 'Carbon acceptor incorporation in GaAs grown by metalorganic chemical vapor deposition: Arsine versus tertiarybutylarsine,' Applied Physics Letters, Vol. 59, No. 18, 1991, pp. 2263–2265. DOI: 10.1063/1.106064 View Source
- [2] Hobson, W.S., Geva, M., et al., 'Carbon-Doped GaAs and AlGaAs Grown by OMVPE: Doping Properties, Oxygen Incorporation, and Hydrogen Passivation,' Materials Science and Engineering B, Vol. 20, No. 3, 1993, pp. 266–270; also MRS Proc. Vol. 282, 1993. DOI: 10.1557/PROC-282-123 View Source
